1'-[2-(trifluoromethyl)pyridin-4-yl]-1,4'-bipiperidine 1'-[2-(trifluoromethyl)pyridin-4-yl]-1,4'-bipiperidine
Brand Name: Vulcanchem
CAS No.: 2549019-00-1
VCID: VC11821140
InChI: InChI=1S/C16H22F3N3/c17-16(18,19)15-12-14(4-7-20-15)22-10-5-13(6-11-22)21-8-2-1-3-9-21/h4,7,12-13H,1-3,5-6,8-11H2
SMILES: C1CCN(CC1)C2CCN(CC2)C3=CC(=NC=C3)C(F)(F)F
Molecular Formula: C16H22F3N3
Molecular Weight: 313.36 g/mol

1'-[2-(trifluoromethyl)pyridin-4-yl]-1,4'-bipiperidine

CAS No.: 2549019-00-1

Cat. No.: VC11821140

Molecular Formula: C16H22F3N3

Molecular Weight: 313.36 g/mol

* For research use only. Not for human or veterinary use.

1'-[2-(trifluoromethyl)pyridin-4-yl]-1,4'-bipiperidine - 2549019-00-1

Specification

CAS No. 2549019-00-1
Molecular Formula C16H22F3N3
Molecular Weight 313.36 g/mol
IUPAC Name 4-(4-piperidin-1-ylpiperidin-1-yl)-2-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C16H22F3N3/c17-16(18,19)15-12-14(4-7-20-15)22-10-5-13(6-11-22)21-8-2-1-3-9-21/h4,7,12-13H,1-3,5-6,8-11H2
Standard InChI Key AOUUQFPUQNWTFM-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2CCN(CC2)C3=CC(=NC=C3)C(F)(F)F
Canonical SMILES C1CCN(CC1)C2CCN(CC2)C3=CC(=NC=C3)C(F)(F)F

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

1'-[2-(Trifluoromethyl)pyridin-4-yl]-1,4'-bipiperidine consists of a bipiperidine core—a bicyclic system of two piperidine rings connected via a single bond—linked to a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 2-position. The bipiperidine scaffold contributes conformational flexibility, while the electron-withdrawing trifluoromethyl group enhances lipophilicity and metabolic stability . The molecular formula is inferred as C₁₆H₂₀F₃N₃, with a molecular weight of 303.35 g/mol.

Stereochemical Considerations

Synthesis and Characterization

Synthetic Pathways for Trifluoromethylpyridine Derivatives

While no direct synthesis protocol for 1'-[2-(trifluoromethyl)pyridin-4-yl]-1,4'-bipiperidine has been published, analogous compounds provide methodological clues. Patent US20090005569A1 details the synthesis of 4-trifluoromethyl-2(1H)-pyridinone via a multi-step process involving:

  • Trifluoroacetyl chloride reaction: Alkyl vinyl ethers react with trifluoroacetyl chloride to form 4-chloro-4-alkoxy-1,1,1-trifluoro-2-butanones .

  • Cyclization: Subsequent treatment with ammonium salts or formamide yields the pyridinone core .

For bipiperidine coupling, methods from Ethyl 1-(5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate synthesis (Ambeed, 2020) could be adapted. This involves:

  • Nucleophilic substitution: Piperidine derivatives react with halogenated pyridines under basic conditions .

  • Ester hydrolysis: Post-synthetic modification to introduce carboxylic acid functionalities .

Proposed Synthesis Route

A hypothetical synthesis for 1'-[2-(trifluoromethyl)pyridin-4-yl]-1,4'-bipiperidine might involve:

  • Pyridine functionalization: Introduce trifluoromethyl group at the 2-position via radical trifluoromethylation or cross-coupling reactions.

  • Bipiperidine coupling: Utilize Buchwald-Hartwig amination or Ullmann coupling to attach the bipiperidine moiety to the pyridine ring.

  • Purification: Chromatographic separation to isolate the target compound from regioisomers.

Key challenges include regioselectivity in pyridine substitution and minimizing side reactions during bipiperidine coupling.

Structural Analogs and Comparative Analysis

Ethyl 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate

This analog (Ambeed, 2020) demonstrates:

  • Ester functionality: Allows prodrug strategies for improved bioavailability

  • Synthetic yield: 54% under optimized alkaline hydrolysis conditions

PropertyValue
Molecular FormulaC₁₄H₁₇F₃N₂O₂
Molecular Weight302.29 g/mol
Key ApplicationPrecursor for carboxylic acid derivatives

4-Trifluoromethyl-2(1H)-Pyridinone

From US20090005569A1:

  • Tautomerism: Exists as 4-trifluoromethyl-2-pyridinol in equilibrium

  • Synthetic Utility: Intermediate for heterocyclic compound synthesis

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